Penta-3,4-dienoic acid
CAS No.: 60053-24-9
Cat. No.: VC4114260
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60053-24-9 |
---|---|
Molecular Formula | C5H6O2 |
Molecular Weight | 98.1 g/mol |
Standard InChI | InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7) |
Standard InChI Key | RBKUOYDGUJCKSK-UHFFFAOYSA-N |
SMILES | C=C=CCC(=O)O |
Canonical SMILES | C=C=CCC(=O)O |
Introduction
Structural and Molecular Characteristics of 2,4-Pentadienoic Acid
Chemical Identity and Nomenclature
2,4-Pentadienoic acid (IUPAC name: (2E)-2,4-pentadienoic acid) is a five-carbon unsaturated carboxylic acid with conjugated double bonds at positions 2–3 and 4–5. Its molecular formula is C₅H₆O₂, and it exists predominantly in the trans configuration due to thermodynamic stability . The compound is occasionally referred to as β-vinylacrylic acid, reflecting its structural relationship to acrylic acid derivatives .
Table 1: Physicochemical Properties of 2,4-Pentadienoic Acid
Property | Value | Source |
---|---|---|
Molecular Weight | 98.10 g/mol | |
Melting Point | 69–72°C | |
Boiling Point | 123.59°C (estimated) | |
Density | 1.0423 g/cm³ (estimated) | |
pKa | 4.47 ± 0.10 | |
Solubility | Soluble in 1 M NaOH (0.5 g/10 mL) |
The conjugated diene system imparts unique electronic properties, enabling participation in Diels-Alder reactions and electrophilic additions .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
A notable method involves the condensation of 4-acetyl-3-arylsydnones with arylaldehydes, followed by acid hydrolysis. For example, treatment of 4-acetyl-3-phenylsydnone with cinnamaldehyde in concentrated sulfuric acid yields 5-phenyl-2,4-pentadienoic acid . This pathway highlights the versatility of sydnone intermediates in constructing conjugated dienoic acids.
Industrial-Scale Optimization
Industrial production emphasizes cost-effective catalysis and high-purity isolation. While specific protocols for 2,4-pentadienoic acid are proprietary, analogous processes for α,β-unsaturated acids typically employ Claisen-Schmidt condensations or pyrolysis of β-keto esters under controlled conditions .
Reactivity and Functionalization
Electrophilic Additions
The electron-deficient diene system reacts readily with electrophiles. For instance, bromination at the α-position relative to the carbonyl group produces halogenated derivatives, which serve as intermediates in pharmaceutical synthesis .
Diels-Alder Cycloadditions
2,4-Pentadienoic acid acts as a diene in [4+2] cycloadditions, forming six-membered cyclohexene derivatives. This reactivity is exploited in natural product synthesis, such as constructing terpene frameworks .
Applications in Scientific Research
Organic Synthesis
The compound is a precursor to chiral propargyl esters, which are pivotal in asymmetric catalysis. For example, enantioselective hydrogenation of 2,4-pentadienoic acid derivatives yields optically active alcohols used in fragrance chemistry .
Material Science
Conjugated dienoic acids polymerize under radical initiation, forming polyesters with tunable thermal stability. These materials are investigated for biodegradable packaging applications .
Parameter | Value | Source |
---|---|---|
OSHA Hazard Classification | Not listed | |
Recommended Storage | -20°C, inert atmosphere | |
Decomposition Products | None under normal conditions |
Comparative Analysis with Analogous Compounds
2,2-Dimethylpenta-3,4-dienoic Acid (CAS 4058-53-1)
This derivative features methyl groups at C2, enhancing steric hindrance and altering reactivity. Unlike 2,4-pentadienoic acid, it undergoes Claisen-Cope rearrangements to form γ,δ-unsaturated ketones.
5-Phenyl-2,4-pentadienoic Acid
Introducing a phenyl group at C5 increases conjugation, shifting the UV-Vis absorption maximum to 280 nm. This derivative is utilized in nonlinear optical materials .
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